molecular formula C12H25N3O7 B13405161 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B13405161
M. Wt: 323.34 g/mol
InChI Key: USGUECXIVZYPBM-UHFFFAOYSA-N
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Description

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a compound with significant interest in various scientific fields. This compound is characterized by its azido group and multiple ethoxy units, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of a suitable precursor with sodium azide. The precursor often contains multiple ethoxy units and a terminal hydroxyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the azido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkynes, to form triazoles via click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azido group and alkynes.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the azido group.

    Oxidation: PCC or other mild oxidizing agents are used to oxidize the hydroxyl group.

Major Products:

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azido group.

    Carbonyl Compounds: Formed via oxidation of the hydroxyl group.

Scientific Research Applications

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its azido group. The azido group is highly reactive and can form stable triazole linkages with alkynes via click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and promote the formation of the triazole ring. The hydroxyl group can also participate in various reactions, enabling further functionalization of the molecule.

Comparison with Similar Compounds

  • 1-Azido-2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
  • Tetraethylene glycol p-toluenesulfonate

Comparison: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of an azido group and multiple ethoxy units. This structure provides both reactivity and flexibility, making it suitable for a wide range of applications. In contrast, similar compounds may lack either the azido group or the extensive ethoxy chain, limiting their versatility in certain reactions and applications.

Properties

Molecular Formula

C12H25N3O7

Molecular Weight

323.34 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C12H25N3O7/c13-15-14-12(17)11-22-10-9-21-8-7-20-6-5-19-4-3-18-2-1-16/h12,16-17H,1-11H2

InChI Key

USGUECXIVZYPBM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCC(N=[N+]=[N-])O)O

Origin of Product

United States

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